4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
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Overview
Description
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound that belongs to the class of thiazinane derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a thiazinane ring, which is further substituted with a methyl group and three keto groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazinane derivatives.
Scientific Research Applications
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzoyl chloride: Used in the synthesis of various organic compounds.
2,4-Dichlorobenzonitrile: Used as an intermediate in the synthesis of agrochemicals.
The uniqueness of this compound lies in its thiazinane ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-2-methyl-1-oxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3S/c1-7-12(17)15(11(16)6-19(7)18)5-8-2-3-9(13)4-10(8)14/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXWNHSHPQFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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